Para-Fluoro Substitution: Antiproliferative Potency Ranking Against Gastric Adenocarcinoma (AGS) Cells
In a direct comparative evaluation of para-halogenated 2,3-diphenylacrylonitrile derivatives against AGS human gastric adenocarcinoma cells, the 4-fluoro substituted derivative exhibited intermediate potency with an IC50 of 0.75 ± 0.24 μM. This potency was lower than the 4-chloro analog (IC50 = 0.41 ± 0.05 μM) and slightly lower than the 4-bromo analog (IC50 = 0.68 ± 0.21 μM), but substantially higher than the 4-trifluoromethyl analog (IC50 = 1.49 ± 0.92 μM) [1]. The ranking establishes that fluorine at the para-position provides a distinct potency profile that is not simply a function of halogen electronegativity or size.
| Evidence Dimension | In vitro antiproliferative activity (IC50) |
|---|---|
| Target Compound Data | 0.75 ± 0.24 μM |
| Comparator Or Baseline | 4-Chloro analog: 0.41 ± 0.05 μM; 4-Bromo analog: 0.68 ± 0.21 μM; 4-Trifluoromethyl analog: 1.49 ± 0.92 μM |
| Quantified Difference | Fluoro analog is 1.8-fold less potent than chloro analog, 1.1-fold less potent than bromo analog, and 2.0-fold more potent than trifluoromethyl analog |
| Conditions | AGS human gastric adenocarcinoma cell line; MTT assay; 48-hour exposure |
Why This Matters
Procurement decisions for SAR studies require knowledge of halogen-specific potency differences to select appropriate comparators and avoid misinterpretation of structure-activity relationships.
- [1] J. J. Li, et al. Synthesis and pharmacological evaluation of 2,3-diphenyl acrylonitriles-bearing halogen as selective anticancer agents. Chemical Biology & Drug Design, 2018, 92(2), 1419–1428. View Source
